molecular formula C12H16Cl2N2 B11722545 1-(2,4-Dichlorophenyl)-3,3-dimethylpiperazine

1-(2,4-Dichlorophenyl)-3,3-dimethylpiperazine

Cat. No.: B11722545
M. Wt: 259.17 g/mol
InChI Key: PNARICIPEIAIAR-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3,3-dimethylpiperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a 2,4-dichlorophenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-3,3-dimethylpiperazine typically involves the reaction of 2,4-dichloroaniline with 3,3-dimethylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-3,3-dimethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with fewer chlorine atoms.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3,3-dimethylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes.

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-3,3-dimethylpiperazine can be compared with other similar compounds, such as:

    2,4-Dichlorophenol: A chlorinated derivative of phenol with similar structural features but different chemical properties and applications.

    1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: Another compound with a 2,4-dichlorophenyl group, but with an imidazole ring instead of a piperazine ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H16Cl2N2

Molecular Weight

259.17 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-3,3-dimethylpiperazine

InChI

InChI=1S/C12H16Cl2N2/c1-12(2)8-16(6-5-15-12)11-4-3-9(13)7-10(11)14/h3-4,7,15H,5-6,8H2,1-2H3

InChI Key

PNARICIPEIAIAR-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCN1)C2=C(C=C(C=C2)Cl)Cl)C

Origin of Product

United States

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